(Sar1,Ile7)-angiotensin III is classified as a peptide hormone, specifically a member of the renin-angiotensin system, which plays a critical role in cardiovascular physiology. The original angiotensin III is generated from angiotensin II, which is produced in the body from angiotensinogen, a precursor protein synthesized in the liver. The chemical formula for (Sar1,Ile7)-angiotensin III is C₄₆H₆₆N₁₂O₉, with a molecular weight of approximately 931.09 g/mol. It has been identified as a selective antagonist of the pressor responses mediated by angiotensin II and angiotensin III receptors in various studies .
The synthesis of (Sar1,Ile7)-angiotensin III typically involves solid-phase peptide synthesis techniques. The process can be outlined as follows:
The molecular structure of (Sar1,Ile7)-angiotensin III consists of seven amino acids arranged in a specific sequence that includes substitutions at the first and seventh positions:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to determine how these modifications affect its biological activity and interaction with receptors .
(Sar1,Ile7)-angiotensin III participates in several biochemical reactions primarily involving its interaction with angiotensin receptors:
The mechanism of action for (Sar1,Ile7)-angiotensin III primarily involves its antagonistic effects on angiotensin receptors:
The physical and chemical properties of (Sar1,Ile7)-angiotensin III include:
(Sar1,Ile7)-angiotensin III has several scientific applications:
(Sar1,Ile7)-angiotensin III is a heptapeptide (molecular formula: C₄₂H₆₅N₉O₁₁; molecular weight: 812 g/mol) engineered through targeted substitutions at positions 1 and 7 of native angiotensin III (sequence: Arg-Val-Tyr-Ile-His-Pro-Phe) [9]. The N-terminal sarcosine (Sar; N-methylglycine) replaces arginine, while isoleucine (Ile) substitutes phenylalanine at the C-terminus. These modifications confer unique biochemical properties:
Table 1: Amino Acid Substitution Impact on Mass
Position | Native Residue | Substitute | Mass Difference (Da)* |
---|---|---|---|
1 | Arginine | Sarcosine | -85.06 |
7 | Phenylalanine | Isoleucine | -23.02 |
*Calculated using monoisotopic mass differences [5]. Total molecular weight reduction: 108.08 Da vs. native angiotensin III (931.1 Da [9]).
Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical conformational insights for (Sar1,Ile7)-angiotensin III. While direct NMR data for this analog is limited in the provided sources, studies on analogous peptides (e.g., angiotensin-(1-7)) demonstrate methodology relevance [8]:
(Sar1,Ile7)-angiotensin III exhibits distinct structural and functional divergence from related peptides:
Table 2: Sequence and Functional Comparison of Angiotensin Peptides
Peptide | Sequence | Key Properties |
---|---|---|
Native Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | Pressor agonist; binds AT1/AT2 receptors [9] |
[Ile7]-Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Ile | Partial AT1 agonist; non-selective antagonist [1] [2] |
(Sar1,Ile7)-Angiotensin III | Sar-Val-Tyr-Ile-His-Pro-Ile | Selective angiotensin III antagonist [2] [4] |
Sarmesin (Reference) | Sar-Val-Tyr(Me)-Ile-His-Pro-Phe | Competitive AT1 antagonist [7] |
Key distinctions include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7